![molecular formula C13H16N4O3 B2813588 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 1904098-37-8](/img/structure/B2813588.png)
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound. For example, some pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 μM .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine compounds can be influenced by the specific structure of the compound. For example, the comparison of the physicochemical parameters of pyrrolidine with the parent aromatic pyrrole and cyclopentane can provide insights into the influence of steric factors on biological activity .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a key feature of this compound, is widely used by medicinal chemists. Here’s why it’s so interesting:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Antioxidant and Anti-Inflammatory Properties
Pyrrolidine alkaloids, including derivatives of this compound, exhibit antioxidant and anti-inflammatory activities. These properties are crucial for combating oxidative stress and inflammation-related diseases .
Mechanism of Action
Target of Action
The primary target of 1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides, and it has been implicated in mental disorders such as schizophrenia and mania .
Mode of Action
It is believed to interact with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it is likely to impact pathways involving proline-containing peptides . These peptides play various roles in cellular function and signaling, and alterations in their metabolism can have significant downstream effects.
Result of Action
Given its target, it may influence the metabolism of proline-containing peptides, potentially affecting various cellular functions and signaling pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-12-15-6-8-17(12)13(19)16-7-4-10(9-16)20-11-3-1-2-5-14-11/h1-3,5,10H,4,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHSNWKLDVOVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyridin-2-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one |
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